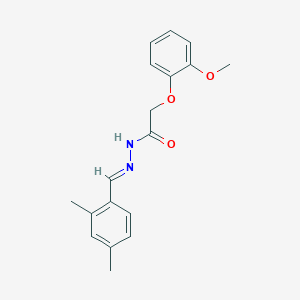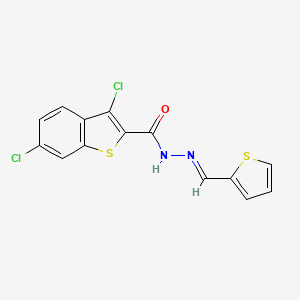![molecular formula C16H14BrIN2O2 B3868826 N-[(E)-1-(4-bromophenyl)ethylideneamino]-2-(4-iodophenoxy)acetamide](/img/structure/B3868826.png)
N-[(E)-1-(4-bromophenyl)ethylideneamino]-2-(4-iodophenoxy)acetamide
Overview
Description
N-[(E)-1-(4-bromophenyl)ethylideneamino]-2-(4-iodophenoxy)acetamide is a complex organic compound characterized by the presence of bromine and iodine atoms attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1-(4-bromophenyl)ethylideneamino]-2-(4-iodophenoxy)acetamide typically involves a multi-step process. One common method includes the condensation of 4-bromoacetophenone with 4-iodophenol in the presence of a base, followed by the reaction with ethyl chloroacetate. The resulting intermediate is then subjected to further reactions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The use of automated systems ensures precise control over the reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-1-(4-bromophenyl)ethylideneamino]-2-(4-iodophenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(E)-1-(4-bromophenyl)ethylideneamino]-2-(4-iodophenoxy)acetamide has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-[(E)-1-(4-bromophenyl)ethylideneamino]-2-(4-iodophenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-1-(4-chlorophenyl)ethylideneamino]-2-(4-iodophenoxy)acetamide
- N-[(E)-1-(4-fluorophenyl)ethylideneamino]-2-(4-iodophenoxy)acetamide
- N-[(E)-1-(4-methylphenyl)ethylideneamino]-2-(4-iodophenoxy)acetamide
Uniqueness
Compared to similar compounds, N-[(E)-1-(4-bromophenyl)ethylideneamino]-2-(4-iodophenoxy)acetamide is unique due to the presence of both bromine and iodine atoms, which may confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
IUPAC Name |
N-[(E)-1-(4-bromophenyl)ethylideneamino]-2-(4-iodophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrIN2O2/c1-11(12-2-4-13(17)5-3-12)19-20-16(21)10-22-15-8-6-14(18)7-9-15/h2-9H,10H2,1H3,(H,20,21)/b19-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URPZCROTCKWODT-YBFXNURJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)COC1=CC=C(C=C1)I)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)COC1=CC=C(C=C1)I)/C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrIN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-(9-anthrylmethylene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B3868766.png)
![4-bromo-N-{[(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)amino]carbonothioyl}benzamide](/img/structure/B3868769.png)
![N-[(Z)-(4-methoxyphenyl)methylideneamino]-4-methylquinolin-2-amine](/img/structure/B3868773.png)
![1-(4-methoxyphenyl)-3-[5-(3-nitrophenyl)-2-furyl]-2-propen-1-one](/img/structure/B3868775.png)

![3-[2-(allyloxy)-5-bromophenyl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B3868781.png)

![N'-[4-(benzyloxy)benzylidene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B3868792.png)
![3-hydroxy-2,2,4,4-tetramethyl-1-oxido-5-[(Z)-2-phenylethenyl]imidazol-1-ium](/img/structure/B3868797.png)

![4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-2,6-di(piperidin-1-yl)pyrimidine](/img/structure/B3868818.png)
![5-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B3868834.png)
![2-[(2-Methylphenyl)amino]-N'-[(1Z)-1-(5,6,7,8-tetrahydronaphthalen-2-YL)ethylidene]acetohydrazide](/img/structure/B3868841.png)

